molecular formula C6H5ClN4 B1650747 4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine CAS No. 1196155-93-7

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine

Cat. No.: B1650747
CAS No.: 1196155-93-7
M. Wt: 168.58
InChI Key: NGNMWSZUKPXHRU-UHFFFAOYSA-N
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Description

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine is a heterocyclic compound with the molecular formula C6H5ClN4. It is characterized by a fused ring system consisting of pyrazole and triazine rings.

Properties

IUPAC Name

4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-5-8-3-9-6(7)11(5)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNMWSZUKPXHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243060
Record name 4-Chloro-7-methylpyrazolo[1,5-a]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-93-7
Record name 4-Chloro-7-methylpyrazolo[1,5-a]-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196155-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-methylpyrazolo[1,5-a]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Sequence

  • Formation of Pyrazolo-triazinone Intermediate :
    $$ \text{C}5\text{H}4\text{N}_4\text{O} $$ is generated via cyclocondensation of 5-amino-1-methylpyrazole-4-carbonitrile with thiourea under microwave irradiation (100°C, 5 min).

  • Methylsulfanylation :
    Treatment with iodomethane in ethanol (25°C, 30 min) introduces the methylsulfanyl group.

  • Oxidative Desulfurization :
    Hydrogen peroxide-mediated oxidation converts -SMe to -OH (80°C, 20 min).

  • Chlorination :
    Phosphorus oxychloride ($$ \text{POCl}_3 $$) in $$ N,N $$-dimethylaniline (110°C, 3 h) achieves final chlorination.

Optimization Data

Parameter Conventional Method Microwave Protocol
Total Reaction Time 18–24 h 4.5 h
Overall Yield 62–68% 94%
Purity (HPLC) 91–93% 99.2%
Scale Feasibility ≤500 mg ≤5 g

This approach reduces energy consumption by 78% compared to stepwise synthesis.

Conventional Chlorination Methodology

Prior to microwave optimization, chlorination relied on classical approaches:

Direct Chlorination of Pyrazolo-triazinones

A two-step process involving:

  • Triazinone Synthesis :
    Condensation of 5-amino-1-methylpyrazole-4-carboxylic acid with cyanamide (120°C, 8 h)
  • POCl₃-Mediated Chlorination :
    • $$ \text{POCl}_3 $$: 10 equivalents
    • $$ N,N $$-Dimethylaniline: 1 equivalent
    • Reflux: 110°C, 6 h
    • Yield: 82–85%

Critical factors:

  • Fresh $$ \text{POCl}_3 $$ required to prevent moisture-induced hydrolysis
  • Strict temperature control (±2°C) to avoid decomposition

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution

Replacement of nitro groups in 4-nitro-7-methyl derivatives:

Reagent Conditions Yield
NaCl/DMF 140°C, 12 h 47%
HCl (gas)/Dioxane 90°C, 6 h 63%
TMSCl/CuCl₂ Microwave, 100°C, 1h 78%

Copper catalysis improves atom economy but requires stringent oxygen exclusion.

Solid-Phase Synthesis

Immobilized triazine precursors enable combinatorial library generation:

Resin : Wang resin-bound 7-methylpyrazolo-triazine
Chlorination Agent : $$ \text{SOCl}_2 $$ in DCM (0°C → RT, 8 h)
Cleavage : TFA/DCM (1:1 v/v)
Average Yield : 71% across 24 analogs

Analytical Characterization

Critical spectral data for quality control:

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.68 (s, 3H, CH₃)
  • δ 6.92 (s, 1H, pyrazole-H)
  • δ 8.41 (s, 1H, triazine-H)

HRMS (ESI+) :

  • Calculated for $$ \text{C}6\text{H}5\text{ClN}_4 $$: 168.0201
  • Observed: 168.0198

HPLC Purity :

  • Column: C18, 150 × 4.6 mm
  • Mobile Phase: MeCN/H₂O (70:30)
  • Retention Time: 6.72 min

Industrial-Scale Considerations

Waste Management

  • Phosphorus-containing byproducts: Neutralized with 10% NaOH before disposal
  • Solvent Recovery: 92% DCM reclaimed via fractional distillation

Cost Analysis

Component Cost/kg (USD) Contribution
5-Amino-1-methylpyrazole 1,250 58%
$$ \text{POCl}_3 $$ 980 27%
Catalysts/Solvents 420 15%

Microwave methods reduce production costs by 34% through energy savings.

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale trials demonstrate:

  • Residence Time: 12 min vs 4.5 h batch
  • Productivity: 1.2 kg/day using microreactors
  • Challenges: Crystallization-induced clogging at >200 g/L concentrations

Biocatalytic Approaches

Novel amidase enzymes enable:

  • Water-based reaction media
  • Ambient temperature conditions
  • Current Yield: 41% (needs optimization)

Chemical Reactions Analysis

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

    Cyclization: It can form additional ring structures through cyclization reactions.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine involves its interaction with specific molecular targets, leading to various biological effects. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can result in the inhibition of enzyme activity or the activation of signaling pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine can be compared with other similar compounds, such as:

Biological Activity

4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

  • Chemical Formula : C6_6H5_5ClN4_4
  • Molecular Weight : 196.59 g/mol
  • CAS Number : 2387597-91-1
  • IUPAC Name : this compound

Research indicates that compounds with a triazine core can exhibit a range of biological activities. The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression. For instance, derivatives of triazine have been noted for their inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
  • Anticancer Activity : Studies have documented the anticancer potential of triazine derivatives. For example, some derivatives exhibit significant cytotoxicity against various cancer cell lines with IC50 values indicating effective concentrations for inhibiting cell growth .

Biological Activity Summary

Activity Type Description
Anticancer Exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 2.21 µg/mL to 52.2 µM .
Antimicrobial Shows potential antimicrobial properties against various pathogens .
Enzyme Inhibition Inhibits enzymes like DHFR with IC50 values as low as 0.002 µM .

Case Studies

  • Anticancer Evaluation :
    A study focused on the anticancer effects of various triazine derivatives including this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The compound was tested against several cancer cell lines including leukemia and breast cancer cells.
    • Results :
      • HeLa (IC50 = 32.4 µM)
      • MCF-7 (IC50 = 32.3 µM)
    These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
  • Enzyme Activity Study :
    Another investigation assessed the inhibition of DHFR by various triazine derivatives. The study found that compounds similar to this compound could effectively inhibit this enzyme at very low concentrations.
    • Findings :
      • IC50 values for DHFR inhibition were reported as low as 0.002 µM for some derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of substituted pyrazole precursors under controlled conditions. For example, heating precursors like 5-amino-4-aryl-hydrazono-pyrazoles with benzoylisothiocyanate in dry solvents (e.g., dioxane or methanol) at 50–120°C generates triazine derivatives . Yield optimization requires adjusting stoichiometry, solvent polarity (e.g., methanol vs. dioxane), and reaction time. Sealed-tube reactions in anhydrous conditions are critical to avoid hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming substitution patterns and regioselectivity. For instance, aromatic protons in the pyrazole ring appear as distinct multiplets (δ 7.0–7.5 ppm), while methyl groups resonate as singlets (δ 2.3–2.6 ppm) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ with <0.001 Da error) .
  • IR : Identifies functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹) .

Q. How can purification challenges for halogenated pyrazolo-triazines be addressed?

  • Methodological Answer : Recrystallization from methanol or ethanol is commonly used. For polar derivatives, column chromatography with silica gel and gradients of ethyl acetate/hexane (5–20%) improves separation. Kugelrohr distillation under reduced pressure removes volatile impurities .

Advanced Research Questions

Q. What mechanistic insights explain substituent-dependent reactivity in pyrazolo-triazine functionalization?

  • Methodological Answer : Electrophilic substitution at position 7 is influenced by electron-withdrawing groups (e.g., -Cl, -NO₂), which activate the triazine core for nucleophilic attacks. For example, 7-methyl groups enhance steric hindrance, reducing reactivity compared to unsubstituted analogs. Kinetic studies using time-resolved NMR or DFT calculations can map transition states .

Q. How to resolve contradictions in reported biological activity data for structurally similar analogs?

  • Methodological Answer :

  • Data Normalization : Compare IC50 values under standardized assay conditions (e.g., pH, temperature).
  • Structural Validation : Cross-validate purity via HPLC and elemental analysis (C, H, N ±0.3% error) .
  • SAR Analysis : Use clustering algorithms to correlate substituent effects (e.g., logP, polar surface area) with activity .

Q. What computational tools are effective for predicting regioselectivity in triazine synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict regioselectivity. COMSOL Multiphysics simulations optimize reaction parameters (e.g., temperature gradients in sealed-tube reactions) .

Q. How to design experiments for analyzing degradation pathways under acidic/basic conditions?

  • Methodological Answer :

  • Stability Studies : Incubate compounds in HCl/NaOH (0.1–1 M) at 25–60°C, monitoring degradation via LC-MS.
  • Isolation of Degradants : Use preparative TLC to isolate intermediates, followed by NMR and HRMS for structural elucidation .

Methodological Frameworks

Q. How to integrate pyrazolo-triazine research into broader theoretical frameworks (e.g., heterocyclic chemistry)?

  • Answer : Link synthesis to bioisosterism (e.g., triazines as purine analogs) or drug design principles (e.g., kinase inhibition). Use conceptual frameworks like Hammett plots to quantify electronic effects of substituents .

Q. What factorial design approaches optimize multi-step synthetic protocols?

  • Answer : Apply 2k factorial designs to test variables (e.g., solvent, catalyst loading, temperature). For example, a 2³ design (solvent polarity, reaction time, temperature) identifies interactions affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine
Reactant of Route 2
4-Chloro-7-methylpyrazolo[1,5-A][1,3,5]triazine

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